2-methoxy-5-{(E)-[2-(9H-purin-6-yl)hydrazinylidene]methyl}phenol
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Overview
Description
2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound that features a phenolic structure with a methoxy group and a purinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves the condensation of a methoxy-substituted phenol with a purine derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and purinyl moieties.
Reduction: Reduction reactions may target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s purinyl moiety is of interest due to its potential interactions with nucleic acids and proteins. It may be used in studies related to enzyme inhibition or as a probe for biological assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The purinyl moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL: is similar to other purinyl hydrazone derivatives, such as those used in antiviral or anticancer research.
Phenol derivatives: Compounds like 2-methoxy-5-prop-2-enyl-phenol share structural similarities but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of 2-METHOXY-5-[(E)-[2-(9H-PURIN-6-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL lies in its combination of a methoxy-substituted phenol and a purinyl hydrazone moiety. This unique structure allows for diverse chemical reactivity and potential biological applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H12N6O2 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C13H12N6O2/c1-21-10-3-2-8(4-9(10)20)5-18-19-13-11-12(15-6-14-11)16-7-17-13/h2-7,20H,1H3,(H2,14,15,16,17,19)/b18-5+ |
InChI Key |
PRGVDEHDHMGCEQ-BLLMUTORSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)O |
Origin of Product |
United States |
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